molecular formula C15H15BrO B8403324 1-(3-Bromo-phenyl)-1-m-tolyl-ethanol

1-(3-Bromo-phenyl)-1-m-tolyl-ethanol

Cat. No.: B8403324
M. Wt: 291.18 g/mol
InChI Key: NSVBDSOUPVJZIB-UHFFFAOYSA-N
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Description

1-(3-Bromo-phenyl)-1-m-tolyl-ethanol is a diaryl-substituted ethanol derivative featuring a tertiary alcohol functional group. Its structure consists of two aryl groups—a 3-bromophenyl and a 3-methylphenyl (m-tolyl)—attached to the same carbon as the hydroxyl group.

  • Grignard addition: Reaction of a bromophenyl Grignard reagent with m-tolyl ketones, followed by oxidation or reduction.
  • Friedel-Crafts alkylation: Using bromobenzene derivatives and m-tolyl precursors in the presence of Lewis acids .

Properties

Molecular Formula

C15H15BrO

Molecular Weight

291.18 g/mol

IUPAC Name

1-(3-bromophenyl)-1-(3-methylphenyl)ethanol

InChI

InChI=1S/C15H15BrO/c1-11-5-3-6-12(9-11)15(2,17)13-7-4-8-14(16)10-13/h3-10,17H,1-2H3

InChI Key

NSVBDSOUPVJZIB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(C)(C2=CC(=CC=C2)Br)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Molecular and Functional Group Comparisons

The table below compares 1-(3-Bromo-phenyl)-1-m-tolyl-ethanol with structurally related compounds from the evidence:

Compound Name Molecular Formula Molecular Weight Functional Group(s) Key Properties/Data Source
This compound C₁₅H₁₅BrO 297.19 g/mol Tertiary alcohol Inferred low solubility in water; potential application in pharmaceuticals N/A
1-(3-Bromophenyl)ethanol C₈H₉BrO 201.06 g/mol Secondary alcohol MP/BP data unavailable; simpler structure with single aryl group
1-(m-Tolyl)ethanone C₉H₁₀O 134.18 g/mol Ketone CAS 585-74-0; used in fragrance synthesis
2-Bromo-1-(3-isopropoxy-4-methoxyphenyl)ethanone C₁₂H₁₅BrO₃ 299.15 g/mol Brominated ketone MP 75–80°C; synthesized via alkylation of ethanone derivatives
(E)-1-[(3-Bromophenyl)iminomethyl]naphthalen-2-ol C₁₇H₁₂BrNO 326.19 g/mol Schiff base MP 398–400 K; synthesized via condensation in ethanol
Key Observations:

Functional Groups: Unlike ketones (e.g., 1-(m-tolyl)ethanone) or Schiff bases, the target compound’s tertiary alcohol group may confer unique reactivity, such as participation in hydrogen bonding or resistance to oxidation .

Molecular Weight and Solubility: The diaryl substitution in this compound increases its molecular weight compared to simpler analogs like 1-(3-Bromophenyl)ethanol, likely reducing water solubility .

Synthetic Complexity: Multi-step syntheses are required for diaryl-substituted compounds (e.g., ’s ethanone derivatives), whereas single-aryl alcohols/ketones are more straightforward .

Spectral and Physical Properties

While direct spectral data for this compound is unavailable, analogs provide insights:

  • HRMS : Brominated compounds in (e.g., 3d, [M+H]⁺ = 437.0051) show precise mass matching, suggesting similar accuracy for the target compound .
  • NMR: Diarylethanols typically exhibit distinct aromatic proton splitting (δ 6.5–8.0 ppm) and hydroxyl peaks (δ 1.5–5.0 ppm) .

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